2-Tert-butyl-pyridine-5-boronic acid pinacol ester
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Overview
Description
2-Tert-butyl-pyridine-5-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-pyridine-5-boronic acid pinacol ester typically involves the borylation of a pyridine derivative. One common method includes the reaction of 2-tert-butyl-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under an inert atmosphere, often using argon or nitrogen, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-pyridine-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.
Protodeboronation: Reagents include acids like hydrochloric acid or solvents like methanol.
Major Products
Scientific Research Applications
2-Tert-butyl-pyridine-5-boronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in the synthesis of biologically active compounds and as a tool in medicinal chemistry.
Mechanism of Action
The mechanism of action for 2-Tert-butyl-pyridine-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester
Uniqueness
2-Tert-butyl-pyridine-5-boronic acid pinacol ester is unique due to its tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules.
Biological Activity
2-Tert-butyl-pyridine-5-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This compound is characterized by the presence of a tert-butyl group on the pyridine ring and a pinacol ester functional group, which contributes to its unique reactivity profile.
- Molecular Formula : C13H19BNO2
- Molecular Weight : 261.17 g/mol
The structure of this compound allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.
Case Study 1: Inhibition of SARS-CoV-2 Mpro
A study evaluated the binding affinity of various boronic acids to the Mpro enzyme of SARS-CoV-2. Compounds similar to this compound were tested for their ability to inhibit enzyme activity at concentrations ranging from 20 μM to 100 μM. The results indicated that while some derivatives showed significant inhibition, the presence of bulky groups like tert-butyl could influence binding efficiency negatively due to steric hindrance .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of boronic acids against Pseudomonas aeruginosa and Acinetobacter baumannii. Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) below 0.125 mg/dm³, indicating strong antimicrobial potential. The unique substitution pattern of this compound may similarly enhance its bioactivity against these pathogens .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and activities of related compounds:
Compound Name | Molecular Formula | Notable Features | Biological Activity |
---|---|---|---|
This compound | C13H19BNO2 | Tert-butyl group enhances lipophilicity | Potential enzyme inhibitor |
Bortezomib | C19H25BN4O4 | FDA-approved for multiple myeloma treatment | Proteasome inhibitor |
3-(Tert-butyl)pyridine-4-boronic acid pinacol ester | C13H19BNO2 | Different substitution pattern | Anticancer properties |
5-(Dimethylamino)pyridine-2-boronic acid pinacol ester | C13H18BNO3 | Contains dimethylamino group | Antiviral activity |
Properties
IUPAC Name |
2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)12-9-8-11(10-17-12)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXORPDKZCWAYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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